molecular formula C22H17N3O5 B3498131 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide

Cat. No.: B3498131
M. Wt: 403.4 g/mol
InChI Key: YVHGQDIRQZJHCV-UHFFFAOYSA-N
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Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a nitrobenzamide group, and a methoxy substituent

Properties

IUPAC Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-13-3-4-15(22-24-19-12-17(29-2)9-10-20(19)30-22)11-18(13)23-21(26)14-5-7-16(8-6-14)25(27)28/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHGQDIRQZJHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring, followed by the introduction of the methoxy and nitro groups. The final step involves the formation of the amide bond.

    Benzoxazole Ring Formation: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Methoxy Group Introduction: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Nitro Group Introduction: The nitro group can be introduced through nitration reactions using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Amide Bond Formation: The final step involves coupling the benzoxazole derivative with 4-nitrobenzoic acid or its derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens can be introduced using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide
  • **N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide
  • **5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline

Uniqueness

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide
Reactant of Route 2
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N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide

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